molecular formula C17H15F3N2O2 B8282592 4-[(2-{[4-(Methyloxy)phenyl]oxy}ethyl)amino]-2-(trifluoromethyl)benzonitrile

4-[(2-{[4-(Methyloxy)phenyl]oxy}ethyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No. B8282592
M. Wt: 336.31 g/mol
InChI Key: HIXDMAVXQMNDTK-UHFFFAOYSA-N
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Patent
US07834063B2

Procedure details

Prepared as described in Example 1C from 4-[(2-hydroxyethyl)amino]-2-(trifluoromethyl)benzonitrile and 4-methoxyphenol: 1H NMR (300 MHz, CDCl3) δ 7.58 (d, J=8.6 Hz, 1H), 6.93 (d, J=1.6 Hz, 1H), 6.85 (s, 4H), 6.76 (dd, J=8.7, 1.7 Hz, 1H), 5.66 (bs, 1H), 4.15 (t, J=4.7, 2H), 3.78 (s, 3H), 3.59 (t, J=4.9 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22](O)=[CH:21][CH:20]=1>>[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([O:1][CH2:2][CH2:3][NH:4][C:5]2[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([C:13]([F:14])([F:15])[F:16])[CH:6]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC1=CC(=C(C#N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)OCCNC1=CC(=C(C#N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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